molecular formula C4H3ClN2O2S B066287 Pyrazine-2-sulfonyl chloride CAS No. 184170-48-7

Pyrazine-2-sulfonyl chloride

Cat. No.: B066287
CAS No.: 184170-48-7
M. Wt: 178.6 g/mol
InChI Key: SGAABUUQIBNGFR-UHFFFAOYSA-N
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Description

Pyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C4H3ClN2O2S. It is characterized by a pyrazine ring substituted with a sulfonyl chloride group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-sulfonic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Condensation Reactions: It can react with amines to form sulfonamides, which are valuable intermediates in pharmaceutical synthesis.

    Coupling Reactions: It participates in coupling reactions with organometallic reagents, forming complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dichloromethane.

    Condensation Reactions: Amines and this compound are reacted under mild heating conditions, often in the presence of a base like triethylamine.

    Coupling Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds are used under inert atmosphere conditions.

Major Products:

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonate Esters: Produced by reaction with alcohols.

    Complex Organic Molecules: Resulting from coupling reactions with organometallic reagents.

Scientific Research Applications

Pyrazine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: The compound is employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Medicine: Sulfonamide derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and advanced materials.

Comparison with Similar Compounds

    Pyrazine-2-sulfonic acid: The precursor to pyrazine-2-sulfonyl chloride, lacking the reactive sulfonyl chloride group.

    Benzene sulfonyl chloride: Similar in structure but with a benzene ring instead of a pyrazine ring.

    Pyridine-2-sulfonyl chloride: Contains a pyridine ring, offering different reactivity and applications.

Uniqueness: this compound is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to benzene or pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas.

Properties

IUPAC Name

pyrazine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAABUUQIBNGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597018
Record name Pyrazine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184170-48-7
Record name Pyrazine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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